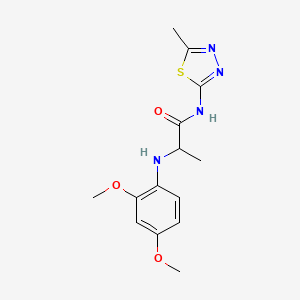![molecular formula C15H22ClNO B5230952 1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine](/img/structure/B5230952.png)
1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine, also known as CPP, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. CPP belongs to the class of piperidines, which are a group of organic compounds that contain a six-membered ring structure with one nitrogen atom. CPP has been studied extensively for its ability to modulate the function of certain receptors in the brain, which has led to its investigation as a potential treatment for various neurological disorders.
Wirkmechanismus
1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine's mechanism of action involves its ability to bind to the glycine site of NMDA receptors. This binding enhances the function of the receptor by increasing the affinity of the receptor for its ligand, which leads to an increase in the activity of the receptor. This increased activity has been shown to improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects
1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine's ability to modulate NMDA receptor function has several biochemical and physiological effects. One of the most notable effects is its ability to improve cognitive function. 1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine has been shown to enhance learning and memory in animal models of neurological disorders, which has led to its investigation as a potential treatment for Alzheimer's disease and other cognitive disorders. In addition, 1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine has been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine for lab experiments is its ability to modulate NMDA receptor function specifically. This specificity allows researchers to investigate the role of NMDA receptors in various physiological processes and neurological disorders. However, one of the limitations of 1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine is its potential toxicity at high doses. This toxicity may limit its use in certain experiments and may require the use of alternative compounds.
Zukünftige Richtungen
There are several future directions for the investigation of 1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine in scientific research. One direction is the investigation of its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and Huntington's disease. Another direction is the investigation of its potential use in combination with other drugs to enhance its therapeutic effects. Finally, the investigation of its potential use in combination with non-pharmacological interventions, such as cognitive training, may also be an interesting area of research.
Synthesemethoden
The synthesis of 1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine involves a series of chemical reactions that begin with the reaction of 2-chloro-6-methylphenol with propylene oxide to form 3-(2-chloro-6-methylphenoxy)propanol. This intermediate product is then reacted with piperidine in the presence of a catalyst to produce 1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine. The synthesis of 1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine has been optimized over the years to improve its yield and purity, making it more accessible for scientific research.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the most notable applications of 1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine is its ability to modulate the function of N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in various physiological processes, including learning and memory, and their dysfunction has been implicated in several neurological disorders, such as Alzheimer's disease and schizophrenia. 1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine has been shown to enhance the function of NMDA receptors, which has led to its investigation as a potential treatment for these disorders.
Eigenschaften
IUPAC Name |
1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-13-7-5-8-14(16)15(13)18-12-6-11-17-9-3-2-4-10-17/h5,7-8H,2-4,6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOTZSJTKKVPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Chloro-6-methylphenoxy)propyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5230869.png)


![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-ethylpiperazine](/img/structure/B5230894.png)

![1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5230901.png)
![2-(methylthio)-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5230908.png)
![4,4'-(2,4-quinazolinediyldi-4,1-phenylene)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5230915.png)


![N-1,3-benzodioxol-5-yl-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5230948.png)
![methyl [(4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5230960.png)
![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B5230968.png)
![3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5230976.png)